tert-Butyl 2-oxo-5,7-dihydro-1H-pyrrolo[3,4-d]pyrimidine-6(2H)-carboxylate
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Overview
Description
tert-Butyl 2-oxo-5,7-dihydro-1H-pyrrolo[3,4-d]pyrimidine-6(2H)-carboxylate is an organic compound belonging to the class of pyrrolo[3,4-d]pyrimidines. These compounds are known for their aromatic heteropolycyclic structures, which contain a pyrrolo[3,4-d]pyrimidine ring system.
Preparation Methods
The synthesis of tert-Butyl 2-oxo-5,7-dihydro-1H-pyrrolo[3,4-d]pyrimidine-6(2H)-carboxylate typically involves several steps. One common method includes the acid-mediated nucleophilic substitution reaction of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine with appropriate amines . Industrial production methods may involve optimizing reaction conditions to increase yield and purity, such as controlling temperature, pressure, and the use of catalysts.
Chemical Reactions Analysis
tert-Butyl 2-oxo-5,7-dihydro-1H-pyrrolo[3,4-d]pyrimidine-6(2H)-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reducing agents can convert the compound into its reduced forms.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace certain groups in the compound. Common reagents and conditions used in these reactions include acids, bases, and specific catalysts.
Scientific Research Applications
tert-Butyl 2-oxo-5,7-dihydro-1H-pyrrolo[3,4-d]pyrimidine-6(2H)-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of heterocyclic compounds.
Biology: The compound has shown potential in biological studies, including its use as an intermediate in the synthesis of bioactive molecules.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of tert-Butyl 2-oxo-5,7-dihydro-1H-pyrrolo[3,4-d]pyrimidine-6(2H)-carboxylate involves its interaction with specific molecular targets and pathways. For example, its derivatives have been shown to inhibit certain enzymes or proteins, leading to their biological effects. The exact molecular targets and pathways can vary depending on the specific application and derivative used .
Comparison with Similar Compounds
tert-Butyl 2-oxo-5,7-dihydro-1H-pyrrolo[3,4-d]pyrimidine-6(2H)-carboxylate can be compared with other pyrrolo[3,4-d]pyrimidine derivatives, such as:
4-aminopyrrolo[2,3-d]pyrimidine: Known for its antitubercular activity.
Pyrido[2,3-d]pyrimidin-5-one: Exhibits antiproliferative and antimicrobial activities.
Pyrido[2,3-d]pyrimidin-7-one: Used as a tyrosine kinase inhibitor and cyclin-dependent kinase inhibitor
Properties
Molecular Formula |
C11H15N3O3 |
---|---|
Molecular Weight |
237.25 g/mol |
IUPAC Name |
tert-butyl 2-oxo-5,7-dihydro-1H-pyrrolo[3,4-d]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C11H15N3O3/c1-11(2,3)17-10(16)14-5-7-4-12-9(15)13-8(7)6-14/h4H,5-6H2,1-3H3,(H,12,13,15) |
InChI Key |
NJPIUNLRMPUXEJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2=C(C1)NC(=O)N=C2 |
Origin of Product |
United States |
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